DL-Pyroglutamic acid-d5 chemical structure and properties
DL-Pyroglutamic acid-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Pyroglutamic acid-d5, a deuterated analog of pyroglutamic acid. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.
Core Chemical and Physical Properties
DL-Pyroglutamic acid-d5 is a synthetic, stable isotope-labeled form of DL-Pyroglutamic acid, where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of pyroglutamic acid, glutamine, and glutamic acid in various biological matrices.
The key properties of DL-Pyroglutamic acid-d5 are summarized in the table below:
| Property | Value | Reference |
| Chemical Formula | C₅H₂D₅NO₃ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 352431-30-2 | [1][2] |
| Appearance | Solid | [No specific citation] |
| Purity | ≥98%, 99.21% | [1][2] |
| Storage | 4°C | [1] |
| SMILES | OC(C1([2H])NC(C([2H])([2H])C1([2H])[2H])=O)=O | [1] |
Chemical Structure
The chemical structure of DL-Pyroglutamic acid-d5 is characterized by a five-membered lactam ring, which is a cyclic amide. The deuterium atoms are located on the carbon atoms of the pyrrolidone ring.
Caption: Chemical structure of DL-Pyroglutamic acid-d5.
Synthesis
A plausible synthetic workflow for the deuterated analog would involve:
Caption: Plausible synthetic workflow for DL-Pyroglutamic acid-d5.
Biological Significance and Applications
Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems. It plays a role in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione (B108866), a key antioxidant.[3] Glutathione is involved in numerous cellular processes, including antioxidant defense, nutrient metabolism, and the regulation of gene expression and cell signaling.[4]
The primary application of DL-Pyroglutamic acid-d5 is as an internal standard in quantitative mass spectrometry (LC-MS/MS). This is particularly important for the accurate measurement of glutamine and glutamic acid in biological samples. During the electrospray ionization process in mass spectrometry, both glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid, leading to inaccurate quantification.[5][6][7][8] By using a stable isotope-labeled internal standard like DL-Pyroglutamic acid-d5, this analytical artifact can be corrected for, ensuring reliable and accurate results.[5][6][7][8]
Experimental Protocols
General Protocol for the Synthesis of DL-Pyroglutamic Acid (Non-Deuterated)
This protocol describes the synthesis of the non-deuterated form and serves as a conceptual basis for the synthesis of the deuterated analog.
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Reaction Setup: 400 kg of feed-grade L-glutamic acid is added to a drying reactor equipped with a stirrer.
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Heating and Melting: The mixture is slowly heated with steam. At approximately 95°C, the solid begins to melt, and by 130°C, it should be a clear liquid.
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Cyclization and Dehydration: The temperature is maintained at 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.
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Dissolution and Crystallization: After the reaction, the mixture is cooled to below 100°C and dissolved in 800 L of water. The solution is then further cooled to room temperature and allowed to crystallize for 2 hours.
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Isolation: The solid DL-pyroglutamic acid is isolated by centrifugation.
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Purification of Mother Liquor: The mother liquor is heated to 60-70°C, and 5 kg of activated carbon is added. The mixture is stirred for 1 hour and then filtered.
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Concentration and Second Crystallization: The filtrate is concentrated by dehydration to a volume of approximately 500-550 L and then cooled to 20-25°C to crystallize for 4 hours.
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Final Product Collection: The solid is collected by centrifugation and dried at 50°C for 8 hours to yield the final product.[9]
General Protocol for the Use of DL-Pyroglutamic Acid-d5 as an Internal Standard in LC-MS/MS
The following is a general workflow for the quantification of glutamine and glutamic acid in cell media using an internal standard.
Caption: Workflow for quantification using an internal standard.
Note on LC-MS/MS Method Parameters:
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Chromatographic Separation: A C18 reversed-phase column is often used with a mobile phase containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to achieve good separation of the highly polar amino acids.[10][11]
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10][11] Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Signaling Pathway Context: The Glutathione Metabolism
Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway in glutathione metabolism. This cycle is responsible for the synthesis and breakdown of glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine.
Caption: The γ-Glutamyl Cycle in Glutathione Metabolism.
Glutathione itself is a critical signaling molecule, involved in redox signaling and protecting cells from oxidative stress.[3][12][13] While DL-Pyroglutamic acid-d5 is not typically used to directly probe these signaling pathways, its role as an internal standard is vital for accurately studying the metabolic fluxes within and related to the glutathione system, particularly under conditions of oxidative stress or in diseases where glutathione metabolism is dysregulated.[4]
Conclusion
DL-Pyroglutamic acid-d5 is an essential tool for researchers and scientists in the field of metabolomics and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and reliable quantification of pyroglutamic acid, glutamine, and glutamic acid, overcoming the analytical challenges posed by in-source cyclization during mass spectrometry. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for its effective implementation in experimental workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
